diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate
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Overview
Description
Diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate is an organic compound known for its unique structure and reactivity. It is a derivative of malonic acid, featuring a pyridine ring and an extended conjugated system, which makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate typically involves the alkylation of diethyl malonate with an appropriate pyridine derivative. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion . This enolate ion then undergoes nucleophilic substitution with the pyridine derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-position relative to the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Bases like sodium ethoxide (NaOEt) in ethanol are used to generate enolate ions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic addition and substitution reactions, leading to the formation of new carbon-carbon bonds and complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Diethyl ethoxymethylenemalonate: Another derivative of malonic acid, used in the synthesis of heterocycles and other complex molecules
Uniqueness
Diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate is unique due to its extended conjugated system and the presence of a pyridine ring, which imparts distinct chemical properties and reactivity compared to other malonate derivatives.
Properties
IUPAC Name |
diethyl 2-[(E)-2-methyl-3-pyridin-3-ylprop-2-enylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-20-15(18)14(16(19)21-5-2)10-12(3)9-13-7-6-8-17-11-13/h6-11H,4-5H2,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJKYVPHHKWSI-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC(=CC1=CN=CC=C1)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C/C(=C/C1=CN=CC=C1)/C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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